Isopropyl 2-(trifluoromethyl)isonicotinate
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Overview
Description
Isopropyl 2-(trifluoromethyl)isonicotinate is a chemical compound with the molecular formula C10H10F3NO2 It is known for its unique structural features, including the presence of a trifluoromethyl group attached to an isonicotinate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Isopropyl 2-(trifluoromethyl)isonicotinate can be synthesized through several methods. One common approach involves the reaction of 4-chloro-2-trifluoromethylpyridine with isopropyl alcohol in the presence of a base such as triethylamine. The reaction is typically catalyzed by a palladium complex, such as bis(diphenylphosphino)ferrocene-palladium(II) dichloride dichloromethane adduct .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Quality control measures, including NMR, HPLC, and LC-MS, are employed to ensure the consistency and quality of the product .
Chemical Reactions Analysis
Types of Reactions
Isopropyl 2-(trifluoromethyl)isonicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like sodium methoxide or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Isopropyl 2-(trifluoromethyl)isonicotinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of Isopropyl 2-(trifluoromethyl)isonicotinate involves its interaction with specific molecular targets. The trifluoromethyl group plays a crucial role in enhancing the compound’s reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Isopropyl nicotinate
- Methyl 2-(trifluoromethyl)isonicotinate
- Ethyl 2-(trifluoromethyl)isonicotinate
Uniqueness
Isopropyl 2-(trifluoromethyl)isonicotinate is unique due to the presence of both the isonicotinate and trifluoromethyl groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C10H10F3NO2 |
---|---|
Molecular Weight |
233.19 g/mol |
IUPAC Name |
propan-2-yl 2-(trifluoromethyl)pyridine-4-carboxylate |
InChI |
InChI=1S/C10H10F3NO2/c1-6(2)16-9(15)7-3-4-14-8(5-7)10(11,12)13/h3-6H,1-2H3 |
InChI Key |
NASUJCGZBMBQAM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=CC(=NC=C1)C(F)(F)F |
Origin of Product |
United States |
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